8-Amino-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione
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Overview
Description
8-Amino-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes an amino group, two methyl groups, and a benzyl group attached to the purine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of 3,7-dimethylxanthine with 4-methylbenzyl chloride in the presence of a base, followed by amination using ammonia or an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially forming hydroxyl derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Amino-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site and preventing its normal function . This can lead to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Shares a similar purine structure but with different functional groups.
Theophylline (1,3-Dimethylxanthine): Another purine derivative with bronchodilator properties.
Theobromine (3,7-Dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness: 8-Amino-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group differentiates it from other purine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects.
Properties
IUPAC Name |
8-amino-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-9-4-6-10(7-5-9)8-20-13(21)11-12(19(3)15(20)22)17-14(16)18(11)2/h4-7H,8H2,1-3H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYINSHOXMPJMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C)N)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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